4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

Description

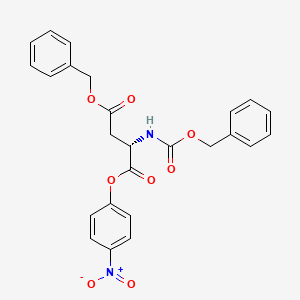

CAS No.: 26048-69-1 This compound is an L-aspartic acid derivative featuring a benzyloxycarbonyl (Z) group at the amino position, a 4-nitrophenyl ester at the 1-O position, and a benzyl ester at the 4-O position. Its molecular formula is C₃₁H₂₈N₂O₉, with a molecular weight of 572.56 g/mol. Structurally, it is designed for peptide synthesis, where the 4-nitrophenyl group acts as an efficient leaving group during nucleophilic acyl substitution, while the Z and benzyl groups serve as orthogonal protecting groups for amino and carboxyl functionalities, respectively .

Properties

IUPAC Name |

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNCLFWZMMRDCA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the α-Amino Group

Starting material : L-Aspartic acid.

Reaction : Treatment with benzyl chloroformate (Cbz-Cl) in aqueous sodium bicarbonate (1:1.2 molar ratio) at 0–5°C for 2 h.

Product : (2S)-2-(Phenylmethoxycarbonylamino)butanedioic acid (Cbz-Asp-OH).

Yield : 85–92%.

Key considerations :

Regioselective Esterification of the 4-O-Carboxylic Acid

Method A : Benzylation via Phase-Transfer Catalysis (PTC)

- Conditions : Cbz-Asp-OH, benzyl bromide (1.1 eq), K₂CO₃ (2 eq), tetrabutylammonium bromide (0.05 eq) in acetone, 60°C, 6 h.

- Product : 4-O-Benzyl (2S)-2-(phenylmethoxycarbonylamino)butanedioic acid.

- Yield : 78%.

- Advantages : High selectivity for the 4-O position due to steric and electronic factors.

Method B : Mitsunobu Reaction

Activation and 1-O-(4-Nitrophenyl) Ester Formation

Step 1 : Acid Chloride Formation

- Reagent : Thionyl chloride (3 eq) in anhydrous DCM, reflux, 2 h.

- Intermediate : 4-O-Benzyl (2S)-2-(phenylmethoxycarbonylamino)butanedioyl chloride.

Step 2 : Esterification with 4-Nitrophenol

- Conditions : Acid chloride (1 eq), 4-nitrophenol (1.2 eq), pyridine (2 eq) in DCM, 0°C to RT, 4 h.

- Product : 4-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate.

- Yield : 65–72%.

- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1).

Alternative Synthetic Routes

Oxidative Esterification Using DDQ

N-Bromosuccinimide (NBS)-Catalyzed Esterification

- Conditions : Cbz-Asp-OH, 4-nitrophenol (1.2 eq), NBS (0.07 eq) under neat conditions, 70°C, 12 h.

- Yield : 63%.

- Scope : Effective for electron-deficient phenols.

Analytical Data and Characterization

Spectroscopic Validation

Chromatographic Purity

Comparative Evaluation of Methods

| Parameter | Acid Chloride Route | DDQ Oxidative | NBS Catalyzed |

|---|---|---|---|

| Yield (%) | 72 | 58 | 63 |

| Regioselectivity | High | Moderate | Moderate |

| Reaction Time (h) | 6 | 24 | 12 |

| Metal-Free | No | Yes | Yes |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Substitution: The benzyl and nitrophenyl esters can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, strong acids or bases for hydrolysis, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include L-aspartic acid derivatives with modified ester groups, which can be further utilized in peptide synthesis and other chemical applications .

Scientific Research Applications

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of 4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing the active L-aspartic acid derivative, which can then participate in various biochemical processes . The nitrophenyl group can also be reduced to an amino group, further modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing key functional groups (e.g., Z-protected amino acids, 4-nitrophenyl esters) but differing in amino acid backbones, leaving groups, or ester protections.

Table 1: Structural and Functional Comparison

Key Findings:

Leaving Group Reactivity :

- The 4-nitrophenyl ester in the target compound facilitates rapid peptide bond formation due to its electron-withdrawing nature, making it more reactive than the 2,5-dioxopyrrolidin-1-yl group in Z-asp(obzl)-osu. However, the latter may offer improved solubility in polar aprotic solvents (e.g., DMF), enhancing coupling efficiency in specific reactions .

Amino Acid Backbone: The L-aspartic acid backbone in the target compound introduces a dicarboxylate structure, enabling selective functionalization at the 4-O-benzyl position. In contrast, analogs like L-alanine (1168-87-2) and L-valine (10512-93-3) lack this feature, limiting their utility in synthesizing branched peptides or conjugates .

Protecting Group Strategy: The Z group (benzyloxycarbonyl) in all listed compounds is stable under acidic conditions but cleavable via hydrogenolysis. The 4-O-benzyl ester in the target compound provides acid lability, allowing sequential deprotection in multi-step syntheses .

Conversely, the dioxopyrrolidinyl group in Z-asp(obzl)-osu may reduce steric bulk, improving accessibility for nucleophilic attack .

Table 2: Hypothetical Reactivity and Stability Profiles*

| Compound | Reactivity (Acylation) | Solubility in DMF | Stability in Basic Conditions |

|---|---|---|---|

| Target Compound | High | Moderate | Moderate (benzyl ester labile) |

| Z-asp(obzl)-osu | Moderate | High | High |

| Z-L-Ala pNP ester | High | Low | Low (Z group base-sensitive) |

*Based on structural inference due to lack of direct experimental data in provided sources.

Q & A

Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : The synthesis requires careful control of stereochemistry at the (2S)-position. Key steps include:

- Use of chiral auxiliaries or enantioselective catalysts to ensure correct configuration .

- Sequential protection of functional groups: the benzyl group (acid-sensitive) and 4-nitrophenyl ester (base-sensitive) must be introduced under orthogonal conditions to avoid premature deprotection .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate purity.

- Final purification via recrystallization or preparative HPLC to achieve >95% enantiomeric excess (ee), as validated by chiral stationary phase HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR to confirm stereochemistry and ester/amide linkages. For example, the 4-nitrophenyl group shows distinct aromatic signals (δ 7.5–8.5 ppm), while the benzyl group exhibits characteristic singlet peaks (δ ~5.1 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitro group vibrations (asymmetric NO₂ stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C26H23N2O8: 515.14) and fragmentation patterns to validate structure .

Q. How can researchers ensure the compound’s stability during storage?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the 4-nitrophenyl ester .

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Adjust storage conditions if >5% decomposition occurs .

Advanced Research Questions

Q. How can contradictory NMR data in literature for this compound be resolved?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry unambiguously .

- Compare data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

- Cross-reference with single-crystal X-ray diffraction data if crystallizable, as done for structurally similar esters in .

Q. What mechanistic insights explain the reactivity of the 4-nitrophenyl group in nucleophilic acyl substitutions?

- Methodological Answer :

- Conduct kinetic studies under varying pH and nucleophile concentrations to determine rate-limiting steps (e.g., tetrahedral intermediate formation vs. leaving group departure) .

- Compare reactivity with analogs (e.g., 4-chlorophenyl or methyl esters) to isolate electronic effects of the nitro group. Use Hammett plots to correlate substituent effects with reaction rates .

- Isotopic labeling (e.g., 18O in the ester) to track bond cleavage via mass spectrometry .

Q. What strategies address low yields in coupling reactions involving this compound?

- Methodological Answer :

- Screen activating agents (e.g., HATU, DCC) and solvents (DMF vs. THF) to optimize carbamate formation .

- Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield. For example, a 3-factor Box-Behnken design can model interactions between reagent equivalents, solvent polarity, and reaction time .

- Monitor side reactions (e.g., racemization) via circular dichroism (CD) spectroscopy and adjust reaction conditions accordingly .

Q. How does the stereochemical configuration at C2 influence biological activity in related compounds?

- Methodological Answer :

- Synthesize both enantiomers and diastereomers, then test in biological assays (e.g., enzyme inhibition). For example, (2S) vs. (2R) configurations in similar glutaric acid derivatives showed 10-fold differences in IC50 values .

- Perform molecular docking simulations to compare binding affinities of enantiomers with target proteins (e.g., proteases or kinases) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Replicate solubility tests under standardized conditions (e.g., USP guidelines) using purified batches. Discrepancies may arise from residual solvents or impurities .

- Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For instance, the nitro and benzyl groups contribute to high δp (polar) and δh (hydrogen bonding) values, favoring solvents like DMSO or DMF .

Q. What experimental approaches reconcile discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Calibrate instrumentation (e.g., HPLC detectors, pH meters) across labs to ensure reproducibility .

- Validate catalytic turnover numbers (TONs) using internal standards (e.g., ferrocene for electrochemical assays) .

- Publish raw datasets and computational workflows to enable meta-analyses, as demonstrated in .

Tables

Table 1. Key Spectral Data for Structural Validation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 5.1 (s, 2H, CH₂Ph), δ 8.2 (d, 2H, NO₂-C6H4) | |

| 13C NMR | δ 170.5 (C=O ester), δ 155.2 (C=O carbamate) | |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

Table 2. Optimization of Coupling Reactions (DoE Example)

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Equivalents | 1.2 | 2.0 | 1.5 |

| Solvent (DMF%) | 50% | 100% | 80% |

| Temperature (°C) | 0 | 25 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.